8-oxa-1-azaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-oxa-1-azaspiro[4.5]decan-2-one is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom. This compound is notable for its 3D structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
A convenient synthesis of 8-oxa-1-azaspiro[4.5]decan-2-one involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically proceeds through alkylation and heterocyclization steps. Another method involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes .
Chemical Reactions Analysis
Types of Reactions
8-oxa-1-azaspiro[4.5]decan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as PhI(OAc)2.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur under various conditions, depending on the substituents involved.
Common Reagents and Conditions
Oxidizing Agents: PhI(OAc)2, bis(trifluoroacetoxy)iodobenzene (PIFA).
Reducing Agents: Lithium aluminum hydride, hydrogen with Raney nickel.
Solvents: Dichloromethane, methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
8-oxa-1-azaspiro[4.5]decan-2-one has a wide range of scientific research applications:
Chemistry: Used as a scaffold in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an FGFR4 inhibitor for treating hepatocellular carcinoma.
Medicine: Explored as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation.
Industry: Utilized in the development of new drugs and biologically active compounds.
Mechanism of Action
The mechanism of action of 8-oxa-1-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an FGFR4 inhibitor by binding to the receptor and blocking its activity, thereby inhibiting the growth of cancer cells . Additionally, it inhibits the vanin-1 enzyme, which is involved in metabolic and inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride .
- 8-oxa-2-azaspiro[4.5]decane .
- 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one .
Uniqueness
8-oxa-1-azaspiro[4.5]decan-2-one stands out due to its unique spiro structure, which imparts rigidity and 3D properties. This makes it particularly valuable as a scaffold in drug discovery and development, offering advantages over more flexible compounds .
Properties
IUPAC Name |
8-oxa-1-azaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-1-2-8(9-7)3-5-11-6-4-8/h1-6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFOSKMRILPZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.